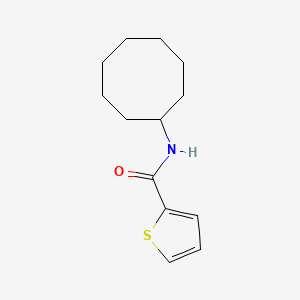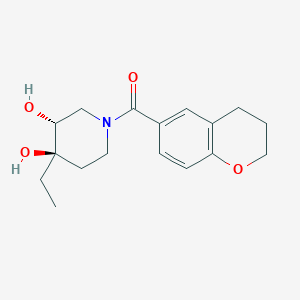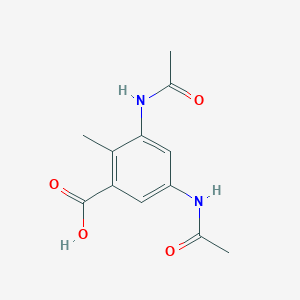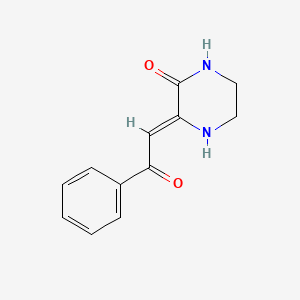
2-(3,4-dimethoxybenzylidene)-1,2-dihydro-3H-indol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multistep chemical reactions, starting from basic aromatic compounds or amines. For example, the synthesis of 4,9-dimethoxy-1H-benz[f]indole describes a three-step process beginning with 1,4-dimethoxy-2-aminonaphthalene, indicating the complexity and the meticulous nature required in synthesizing such compounds (Malesani & Ferlin, 1985).
Molecular Structure Analysis
The molecular structure of compounds in this category is often elucidated using various spectroscopic techniques, including FT-IR, Raman, UV-Visible, 1H NMR, 13C NMR, HOMO COSY, NOESY, and HSQC spectra, as demonstrated in the synthesis and characterization of (E)-4-Amino-N’-(2,5-dimethoxybenzylidene)benzohydrazide (Punitha, Senthilkumar, & Muthukumaran, 2020). These techniques provide detailed information about the arrangement of atoms within the molecule and can indicate the presence of specific functional groups and bonding patterns.
Chemical Reactions and Properties
The reactivity of similar compounds can involve interactions with various chemical agents, leading to the formation of new bonds or the rearrangement of existing ones. For example, the 3,4-dimethoxybenzyl moiety has been used as a protecting group, demonstrating the compound's ability to undergo specific chemical reactions without affecting the integrity of the molecule (Grunder-Klotz & Ehrhardt, 1991).
Physical Properties Analysis
The physical properties of such compounds, including melting point, solubility, and crystal structure, are crucial for understanding their behavior in different environments. These properties are often determined through X-ray crystallography and other analytical methods, providing insights into the compound's stability, reactivity, and potential applications.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with other chemicals, and potential for forming bonds or interactions with metals or other organic compounds, are fundamental to the compound's applications in various fields. Studies on related compounds, such as the synthesis and antimicrobial activities of metal complexes, highlight the versatility and potential utility of these molecules (Khan et al., 2015).
Applications De Recherche Scientifique
Synthesis and Biological Activity
The synthesis of compounds related to 2-(3,4-dimethoxybenzylidene)-1,2-dihydro-3H-indol-3-one often targets their potential biological activities. For instance, certain indolinone derivatives have been synthesized and evaluated for their cardiotonic activity. These compounds showed significant positive inotropic activity, highlighting their potential in developing treatments for heart-related conditions (Andreani et al., 1990). Similarly, Schiff bases derived from 1,3,4-thiadiazole compounds have been explored for their antimicrobial and antiproliferative properties, with some showing promising results against cancer cell lines (Gür et al., 2020).
Protective Group in Synthesis
The 3,4-dimethoxybenzyl group has been utilized as a protective group in the synthesis of complex organic molecules. This strategy is beneficial for synthesizing oligoribonucleotides, where the protective group facilitates the synthesis process without affecting the molecule's integrity (Takaku et al., 1986).
Antioxidant Properties
Compounds containing the 3,4-dimethoxybenzyl moiety have been investigated for their antioxidant properties. For example, novel polyketones derived from a mangrove-derived fungus showed significant antioxidant effects, suggesting their potential in developing new antioxidant agents (Tan et al., 2016).
Catalysis and Oxidation Reactions
The role of 3,4-dimethoxybenzyl derivatives in catalysis and oxidation reactions has been explored in various studies. For instance, the oxidation of veratryl alcohol by iron(III) porphyrins and horseradish peroxidase in ionic liquids demonstrates the potential of these compounds in biomimetic oxidation processes (Kumar et al., 2007).
Macrolactonization and Organic Synthesis
In organic synthesis, the efficiency of macrolactonization reactions under standard acylation conditions has been enhanced using the Yamaguchi reagent, showcasing the applicability of related compounds in synthesizing complex organic structures (Hikota et al., 1990).
Propriétés
IUPAC Name |
(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-1H-indol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-20-15-8-7-11(10-16(15)21-2)9-14-17(19)12-5-3-4-6-13(12)18-14/h3-10,18H,1-2H3/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTPXBMDKVJFRX-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)C3=CC=CC=C3N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=CC=CC=C3N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(3,4-dimethoxybenzylidene)-1,2-dihydro-3H-indol-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-phenyl-1,3-oxazol-4-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5539786.png)
![N-(4-chlorophenyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5539821.png)
![N,N-dimethyl-3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-sulfonamide](/img/structure/B5539822.png)

![1-methyl-7-phenyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5539833.png)


![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(4-methylphenyl)-1H-imidazol-5-ol](/img/structure/B5539854.png)
![4-[4-(phenylsulfonyl)phenyl]morpholine](/img/structure/B5539856.png)
![2-methyl-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}indoline](/img/structure/B5539865.png)
![7,10-dimethoxy-5,5-dimethyl-3-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5539868.png)
